molecular formula C7H13NO2 B3084812 4-Butyl-1,3-oxazolidin-2-one CAS No. 114364-40-8

4-Butyl-1,3-oxazolidin-2-one

Cat. No.: B3084812
CAS No.: 114364-40-8
M. Wt: 143.18 g/mol
InChI Key: XOTKVAZRWPADJP-UHFFFAOYSA-N
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Description

4-Butyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of a β-amino alcohol with phosgene or its derivatives. This method typically requires the use of a base such as triethylamine and an inert solvent like dichloromethane. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring .

Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This reaction is carried out in a hexafluoroisopropanol medium and results in the formation of the oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave irradiation in a chemical paste medium has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

    Reduction: Reduction of the oxazolidinone ring can be achieved using lithium aluminum hydride, resulting in the formation of amino alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amino alcohols

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-butyl-1,3-oxazolidin-2-one, particularly in its antibacterial role, involves binding to the 50S ribosomal subunit of bacteria. This binding inhibits the biosynthesis of bacterial proteins, effectively halting bacterial growth and proliferation . The compound’s unique structure allows it to evade common resistance mechanisms, making it a valuable candidate for antibiotic development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-1,3-oxazolidin-2-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group at the 4-position can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to other oxazolidinones .

Properties

IUPAC Name

4-butyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTKVAZRWPADJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1COC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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